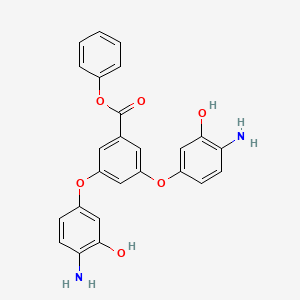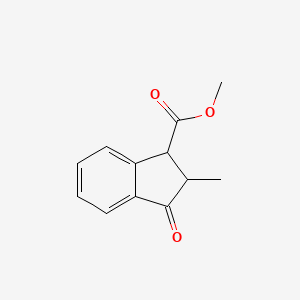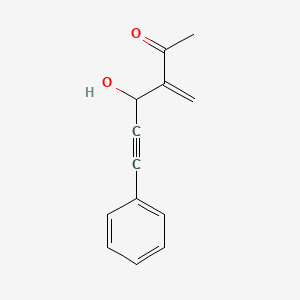
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one is an organic compound with a complex structure that includes hydroxyl, methylidene, phenyl, and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and acetylacetone. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be used for hydrogenation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a diketone, while reduction of the alkyne group may produce an alkene or alkane derivative.
Scientific Research Applications
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its pharmacological properties and potential use in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylidene-6-phenylhex-5-yn-2-one: Unique due to its combination of functional groups.
Phenylacetylene: Contains a phenyl and alkyne group but lacks the hydroxyl and methylidene groups.
Acetylacetone: Contains a diketone structure but lacks the phenyl and alkyne groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
596135-75-0 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-hydroxy-3-methylidene-6-phenylhex-5-yn-2-one |
InChI |
InChI=1S/C13H12O2/c1-10(11(2)14)13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,1H2,2H3 |
InChI Key |
WZTPOWWQNOUWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


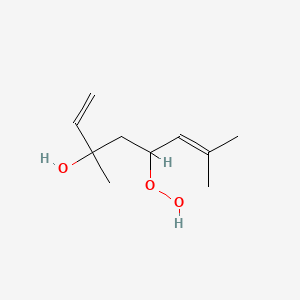
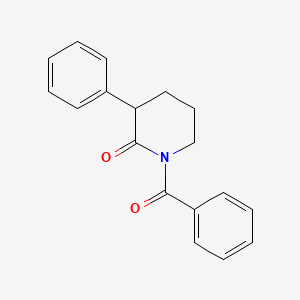
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)

![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
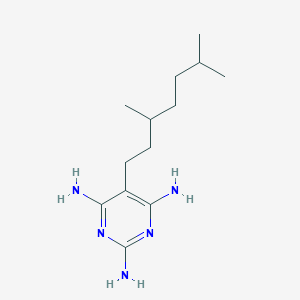


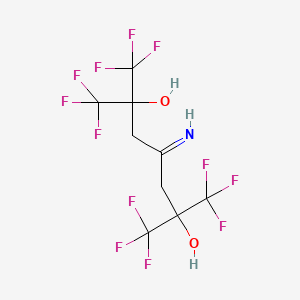
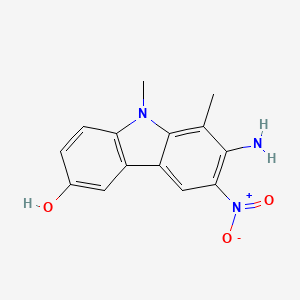
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
